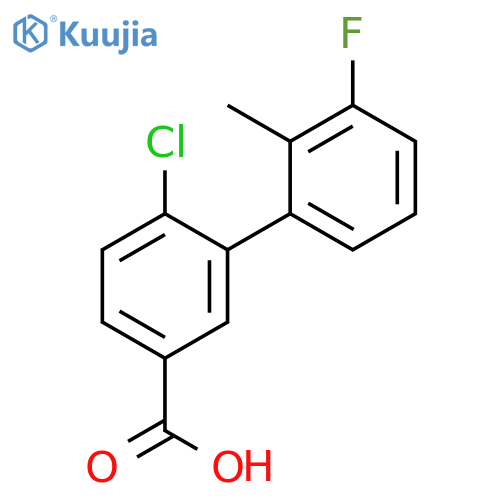Cas no 1261925-93-2 (4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid)
4-クロロ-3-(3-フルオロ-2-メチルフェニル)安息香酸は、高度に特殊化された芳香族カルボン酸誘導体であり、有機合成や医薬品中間体としての応用が期待される化合物です。その分子構造は、クロロ基とフルオロメチルフェニル基の立体配置により、特異的な電子特性と反応性を示します。特に、フッ素原子の導入により代謝安定性が向上し、医薬品開発における生体利用効率の改善が可能です。また、結晶性に優れ、精製工程の効率化が図れる点も特徴です。この化合物は、創薬研究におけるキーインターメディエートとして、新規活性化合物の探索に有用です。

1261925-93-2 structure
商品名:4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid
CAS番号:1261925-93-2
MF:C14H10ClFO2
メガワット:264.679406642914
MDL:MFCD18319616
CID:2763923
PubChem ID:53225534
4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-3'-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
- 4-CHLORO-3-(3-FLUORO-2-METHYLPHENYL)BENZOIC ACID
- MFCD18319616
- DTXSID30689266
- 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95%
- 1261925-93-2
- 4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid
-
- MDL: MFCD18319616
- インチ: InChI=1S/C14H10ClFO2/c1-8-10(3-2-4-13(8)16)11-7-9(14(17)18)5-6-12(11)15/h2-7H,1H3,(H,17,18)
- InChIKey: AXYMTWBIQVCCGT-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 264.0353354Da
- どういたいしつりょう: 264.0353354Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 310
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB326682-5g |
4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95%; . |
1261925-93-2 | 95% | 5g |
€1159.00 | 2024-06-08 | |
| abcr | AB326682-5 g |
4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid, 95%; . |
1261925-93-2 | 95% | 5g |
€1159.00 | 2023-06-21 |
4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid 関連文献
-
Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848
-
Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
-
Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096
-
Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
1261925-93-2 (4-Chloro-3-(3-fluoro-2-methylphenyl)benzoic acid) 関連製品
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)
- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1261925-93-2)

清らかである:99%
はかる:5g
価格 ($):687.0